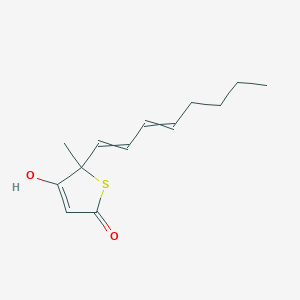
5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one is a useful research compound. Its molecular formula is C13H18O2S and its molecular weight is 238.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Hydroxy-2-methyl-2-(octa-1,3-dien-1-yl)thiophen-3(2H)-one, also known by its CAS number 646517-37-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C13H18O2S, indicating a complex structure that includes a thiophene ring and hydroxyl group. Its unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Anticancer Activity
The anticancer potential of similar thiophene compounds has been documented in various studies. These compounds often exert their effects through the induction of apoptosis in cancer cells and the inhibition of tumor growth. The mechanism typically involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in malignant cells .
The biological activity of this compound may involve several mechanisms:
- Antioxidant Activity : The presence of the hydroxyl group in its structure suggests potential antioxidant properties, which can protect cells from oxidative damage.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial membranes, leading to cell lysis .
Case Studies
A review of literature reveals several case studies involving thiophene derivatives that highlight their biological activities:
Properties
CAS No. |
646517-37-5 |
|---|---|
Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-5-octa-1,3-dienylthiophen-2-one |
InChI |
InChI=1S/C13H18O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h6-10,14H,3-5H2,1-2H3 |
InChI Key |
AQWRHVHAAIFFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC1(C(=CC(=O)S1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















